molecular formula C16H16N4O4 B4311507 ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate

ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate

Cat. No.: B4311507
M. Wt: 328.32 g/mol
InChI Key: UEBWYTZROPBFMU-UHFFFAOYSA-N
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Description

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation followed by Michael addition and Mannich reaction. The starting materials often include aromatic aldehydes, nitriles, dialkyl malonates, and ammonium acetate. The reaction conditions usually involve the use of alcohols as solvents and ammonium acetate or aqueous ammonia as both a catalyst and a nitrogen source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The cyano groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the aromatic ring could yield various halogenated derivatives.

Scientific Research Applications

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets through its functional groups. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring can interact with biological receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate
  • Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-3-carboxylate
  • 4,5-Dicyano-1,2,3-triazole

Uniqueness

Ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate is unique due to the presence of both nitro and cyano groups on the aromatic ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the piperidine ring makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 1-(4,5-dicyano-2-nitrophenyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4/c1-2-24-16(21)11-3-5-19(6-4-11)14-7-12(9-17)13(10-18)8-15(14)20(22)23/h7-8,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBWYTZROPBFMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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